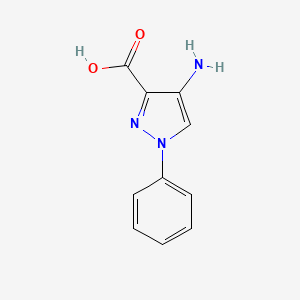

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

CAS No.: 64299-26-9

Cat. No.: VC2357651

Molecular Formula: C10H9N3O2

Molecular Weight: 203.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64299-26-9 |

|---|---|

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 203.2 g/mol |

| IUPAC Name | 4-amino-1-phenylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H9N3O2/c11-8-6-13(12-9(8)10(14)15)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) |

| Standard InChI Key | YAAFWVJWMRAZOW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)N |

| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS Number: 64299-26-9) is a heterocyclic compound belonging to the pyrazole family. The compound features a five-membered pyrazole ring with two nitrogen atoms in adjacent positions. It contains three key functional groups: an amino group at position 4, a carboxylic acid group at position 3, and a phenyl substituent at position 1 of the pyrazole ring . The presence of these multiple functional groups contributes to its versatility as a synthetic intermediate.

Physical and Chemical Properties

The compound possesses significant chemical properties that make it valuable for pharmaceutical applications. Table 1 summarizes the key physical and chemical properties of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid:

| Property | Value |

|---|---|

| CAS Number | 64299-26-9 |

| Molecular Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | 4-amino-1-phenylpyrazole-3-carboxylic acid |

| Appearance | Solid |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Generally stable under standard laboratory conditions |

| LogP | Not Available |

Table 1: Physical and chemical properties of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid

Structural Identifiers and Representations

The structure of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid can be represented using various chemical notations, which are essential for database searching and chemical information retrieval:

The chemical structure features a phenyl ring connected to the N1 position of the pyrazole ring, with an amino group at the C4 position and a carboxylic acid group at the C3 position. This particular arrangement of functional groups contributes to its chemical reactivity and biological properties.

Synthetic Methods and Preparation

Synthetic Routes

Multiple synthetic pathways have been developed for the preparation of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. One of the most notable routes involves the decarboxylation of 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid . This approach is particularly efficient as it provides access to the target compound in good yield.

Reaction Conditions and Optimization

The synthesis of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid from its dicarboxylic acid precursor involves specific reaction conditions:

-

Reagent: Phosphoric acid

-

Temperature: 100°C

-

Reaction time: 0.75 hours (45 minutes)

The reaction proceeds through a controlled decarboxylation process, selectively removing one of the carboxylic acid groups while retaining the desired functional groups. The relatively mild conditions and moderate reaction time make this an attractive synthetic approach for laboratory and potentially industrial scale preparation.

Structural Comparison with Related Compounds

Isomeric and Positional Variants

The position of functional groups on the pyrazole ring significantly influences the chemical and biological properties of these compounds. Several isomeric forms of amino-phenyl-pyrazole-carboxylic acids exist, each with distinct characteristics. Table 2 compares 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid with some of its positional isomers:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Position of Amino Group | Position of Carboxylic Acid |

|---|---|---|---|---|---|

| 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | 64299-26-9 | C₁₀H₉N₃O₂ | 203.20 | 4 | 3 |

| 5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | 1053164-76-3 | C₁₀H₉N₃O₂ | 203.20 | 5 | 3 |

| 3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | 923010-31-5 | C₁₀H₉N₃O₂ | 203.20 | 3 | 4 |

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid | Not specified | C₁₀H₉N₃O₂ | 203.20 | 5 | 4 |

| 1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid | Not specified | C₁₀H₉N₃O₂ | 203.20 | Amino on phenyl | 3 |

Table 2: Comparison of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid with its positional isomers

This structural diversity demonstrates the importance of positional isomerism in pyrazole chemistry. Each isomer possesses unique chemical reactivity and potential biological activity, making them valuable candidates for pharmaceutical research.

Structural Relatives with Different Substituents

Modifications to the basic scaffold of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid by introducing different substituents can lead to compounds with altered properties. Table 3 presents several structurally related compounds with different functional groups:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | 64299-26-9 | C₁₀H₉N₃O₂ | 203.20 | Reference compound |

| 4-Amino-1-phenyl-1H-pyrazole-3,5-dicarboxylic acid | 64299-23-6 | C₁₁H₉N₃O₄ | 247.21 | Additional carboxylic acid at position 5 |

| 4-Amino-1-phenyl-1H-pyrazole-3-carboxamide | 64299-25-8 | C₁₀H₁₀N₄O | 202.21 | Carboxamide instead of carboxylic acid |

| 4-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid | Not specified | C₁₁H₁₀N₂O₂ | 202.21 | Methyl group instead of amino group |

| 4-Amino-1-benzyl-1H-pyrazole-3-carboxylic acid | Not specified | C₁₁H₁₁N₃O₂ | 217.22 | Benzyl instead of phenyl group |

| 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxylic acid | Not specified | C₇H₈N₄O₂ | 180.16 | Cyanoethyl instead of phenyl group |

Table 3: Comparison of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid with structurally related compounds featuring different substituents

The diverse structural modifications exemplified in Table 3 highlight the potential for developing a wide range of compounds with tailored properties based on the core structure of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid.

Applications in Medicinal Chemistry

Pharmaceutical Relevance

4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound serves as an important intermediate in the synthesis of pharmaceutically active molecules targeting various therapeutic areas . The presence of multiple functional groups (amino, carboxylic acid, and phenyl) provides opportunities for further modifications to enhance specificity, potency, and pharmacokinetic properties.

Structure-Activity Relationships

The biological activity of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives is strongly influenced by their structural features. Several structure-activity relationship patterns have been observed:

-

The position of the amino group significantly affects biological activity, with 4-amino derivatives often showing different activity profiles compared to 3-amino or 5-amino variants .

-

The carboxylic acid group provides an anchor point for further functionalization, such as conversion to amides, esters, or more complex moieties, each potentially altering biological activity .

-

Modifications to the phenyl ring, such as the introduction of substituents or replacement with other aromatic or aliphatic groups, can dramatically change the compound's physicochemical properties and biological activities .

Physical and Analytical Characterization

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural characterization and purity assessment of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid. While specific spectroscopic data for this compound is limited in the provided search results, typical characterization methods would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the compound, including the chemical environment of the pyrazole ring, phenyl group, amino, and carboxylic acid functionalities.

-

Infrared (IR) Spectroscopy: This technique would identify characteristic absorption bands for the amino group (typically around 3300-3500 cm⁻¹), carboxylic acid (around 1700-1730 cm⁻¹ for C=O stretching and 2500-3300 cm⁻¹ for O-H stretching), and aromatic rings (1400-1600 cm⁻¹).

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of 203.20 g/mol and provide fragmentation patterns characteristic of the compound's structure.

Future Research Directions

Synthetic Optimization

Future research on 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid could focus on developing more efficient synthetic routes with improved yields and reduced environmental impact. Green chemistry approaches, such as solvent-free reactions or the use of environmentally benign catalysts, could enhance the sustainability of its preparation.

Expanded Biological Evaluation

Comprehensive biological screening of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives could reveal new therapeutic applications. Systematic structure-activity relationship studies would help identify the most promising structural modifications for specific biological targets.

Novel Derivative Development

The versatile structure of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid provides numerous opportunities for creating novel derivatives with enhanced properties. Potential modifications include:

-

Conversion of the carboxylic acid to various esters, amides, or more complex structures

-

Functionalization of the amino group through acylation, alkylation, or incorporation into larger structural motifs

-

Modification of the phenyl ring with various substituents to alter electronic properties and biological activity

-

Development of hybrid molecules combining the pyrazole scaffold with other bioactive structural elements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume